molecular formula C14H16N8O B3764060 N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B3764060
M. Wt: 312.33 g/mol
InChI Key: PYDHNWZEUGBQFB-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex heterocyclic compound that features a unique combination of pyrazine, pyrrolidine, and oxadiazole rings

Properties

IUPAC Name

N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c1-21(9-10-8-15-4-5-16-10)13-14(22-6-2-3-7-22)18-12-11(17-13)19-23-20-12/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHNWZEUGBQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C2=NC3=NON=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves multiple steps, typically starting with the preparation of the pyrazine and oxadiazole intermediates. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

Common reagents and conditions for these reactions include organic solvents like methanol, acetonitrile, and catalysts such as acetic acid or DABCO . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation . Additionally, the compound’s ability to interact with nucleic acids and proteins contributes to its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(pyrazin-2-ylmethyl)-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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